N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS2/c1-9-6-12-14(17-8-18-15(12)22-9)21-7-13(20)19-11-4-2-10(16)3-5-11/h2-6,8H,7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHGBGCKIFPBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine group reacts with an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or thienopyrimidine core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, strong bases or acids, and catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of Biological Pathways: It may inhibit key biological pathways, such as those involved in cell proliferation or signal transduction, resulting in therapeutic effects.
Induction of Cellular Responses: The compound can induce cellular responses, such as apoptosis or autophagy, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Structural Features and Substitutions
The compound’s structural uniqueness lies in its 4-fluorophenyl group and 6-methylthieno[2,3-d]pyrimidine moiety. Key analogs and their substitutions are compared below:
Key Observations:
- Halogen vs. Methoxy Substitutions : The target’s 4-fluorophenyl group contrasts with chlorine (e.g., ) or methoxy groups (e.g., Epirimil). Fluorine’s smaller size and electronegativity may improve metabolic stability compared to bulkier groups.
- Heterocyclic Core Variations: The thieno[2,3-d]pyrimidine core in the target compound differs from pyrimidine (Epirimil) or quinazolinone (AJ5d), which may alter π-π stacking or hydrogen-bonding interactions in biological targets.
- Synthetic Yields : Yields for analogs range widely (61–85%), influenced by substituent reactivity and purification methods.
Physicochemical and Spectral Data
- IR Spectroscopy : Piperazine-containing analogs show NH stretches at ~3315 cm⁻¹ and carbonyl (amide) peaks near 1591 cm⁻¹, consistent with acetamide derivatives.
- Melting Points : Chlorophenyl analogs (e.g., ) often exhibit higher melting points than methoxy-substituted derivatives due to stronger intermolecular halogen interactions.
Research Findings and Implications
- Substituent Effects : Fluorine’s electron-withdrawing nature may increase the electrophilicity of the acetamide carbonyl, influencing reactivity in further derivatization.
- Synthetic Optimization : The target’s synthesis could benefit from methods in , where optimized molar ratios of sodium methylate improve yields.
Biological Activity
N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a fluorophenyl group , a thieno[2,3-d]pyrimidine moiety , and an acetamide functional group , which may contribute to its pharmacological properties.
- Molecular Formula : C16H13FN2OS
- Molecular Weight : 332.35 g/mol
- CAS Number : 692750-56-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly protein kinases. Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures exhibit significant inhibitory activity against kinases involved in cancer cell proliferation and survival pathways.
Anticancer Activity
In vitro studies have demonstrated that thieno[2,3-d]pyrimidine derivatives, including this compound, can inhibit cancer cell growth by targeting key signaling pathways. For instance, the compound has shown promising results in inhibiting the vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), both of which are crucial for tumor growth and metastasis.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | VEGFR-2, AKT |
Mechanistic Studies
Mechanistic studies have revealed that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the S phase. This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death in malignant cells.
Case Studies
-
Study on Liver Cell Carcinoma : A study evaluated the effects of thieno[2,3-d]pyrimidine derivatives on liver cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis at low micromolar concentrations. The specific compound's IC50 values were reported as follows:
- IC50 for HepG2 cells : 3.105 μM
- IC50 for PC-3 cells : 3.023 μM
- Kinase Inhibition Profile : Further investigations into the kinase inhibition profile showed that the compound effectively inhibited both VEGFR-2 and AKT with IC50 values indicating strong potency against these targets.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability. The thieno[2,3-d]pyrimidine core contributes to the compound's ability to interact with kinase active sites effectively.
Q & A
Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide, and what are the critical reaction parameters to control?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting a thieno[2,3-d]pyrimidin-4-yl thiol intermediate with 2-chloro-N-(4-fluorophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF or ethanol). Critical parameters include:
- Temperature : Reflux conditions (e.g., 80–120°C) to ensure complete substitution .
- Solvent : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization to isolate the product .
Example yield: ~58% with purity confirmed via LC-MS (m/z 376.0 [M+H]⁺) .
Q. How is the structural characterization of this compound performed, and what key spectroscopic data should be reported?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : Confirm substituent positions. For example, the 4-fluorophenyl group shows characteristic aromatic proton signals (δ 7.04–7.58 ppm) and fluorine coupling .
- LC-MS/HPLC : Verify molecular ion peaks and purity (>95%) .
- Melting Point : Reported as 204–205°C for analogous thienopyrimidine derivatives .
- X-ray Crystallography (if applicable): Resolve conformational details, such as dihedral angles between the thienopyrimidine and acetamide moieties .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data observed across studies for this compound?
- Methodological Answer : Contradictions may arise from variations in assay conditions, impurities, or conformational flexibility. Mitigation strategies include:
- Purity Validation : Use HPLC or LC-MS to rule out impurities (>99% purity) .
- Conformational Analysis : Compare crystal structures (e.g., dihedral angles of the thioacetamide linker) to assess bioactive conformations .
- Dose-Response Studies : Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify optimal efficacy windows .
Q. How can researchers optimize synthetic yield during scale-up from milligram to gram quantities?
- Methodological Answer : Key optimizations:
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Solvent Volume Reduction : Switch to microwave-assisted synthesis for faster heating and reduced solvent waste .
- Stepwise Purification : Replace column chromatography with fractional crystallization for cost-effective scaling .
Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets (e.g., EGFR or BRAF)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) to model interactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
